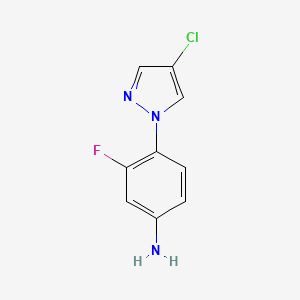

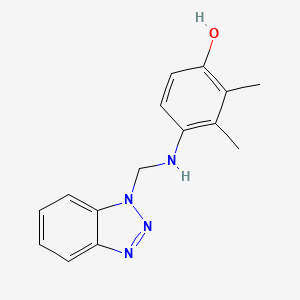

![molecular formula C14H10F2N4O B2389027 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034403-42-2](/img/structure/B2389027.png)

1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds . It has been studied since 1948 and is highly used in medicinal chemistry and drug molecule production . The motifs are versatile, easy to prepare, and can create further ring extensions like electron gaining and donating in pyrazolo pyridine, which makes a difference in chemical property .

Synthesis Analysis

Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry . The growing wealth of pyrazolo[1,5-a]pyridine analog focuses on synthetic strategies in recent years .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives is versatile and allows for a wide range of modifications . This versatility is one of the reasons why these compounds are widely used in medicinal chemistry .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyridine derivatives are diverse due to the versatility of the core structure . The reactions often involve the formation of ring junction motifs .

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Derivatives

A study by Hafez and El-Gazzar (2020) explored the synthesis of a novel series of pyridine derivatives incorporating various heterocyclic rings, including urea derivatives, aiming to investigate their antitumor activities. Among these compounds, a pyridine derivative with a p-fluorophenyl urea demonstrated potent antitumor activity, indicating the potential of such compounds in cancer treatment research (Hafez & El-Gazzar, 2020).

Fluorinated Heterocycles in Chemistry

Sloop, Bumgardner, and Loehle (2002) conducted research on the synthesis of fluorinated heterocycles, which are crucial in medicinal chemistry due to their biological activity. Their study involved condensing selected 1,3-diketones with aromatic hydrazines, hydroxylamine, urea, and other compounds to produce various heterocycles, demonstrating the versatility of compounds like 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea in synthesizing biologically relevant structures (Sloop et al., 2002).

Development of OLED Materials

A study by Huang et al. (2013) focused on synthesizing Pt(II) complexes with pyrazole chelates for use in OLEDs (Organic Light Emitting Diodes). This research highlights the potential of pyrazolyl-pyridine-based compounds in developing advanced materials for optoelectronic applications, showcasing the broad applicability of these compounds beyond biomedicine (Huang et al., 2013).

Crystal Structure Analysis

Research by Cho et al. (2015) on the crystal structure of chlorfluazuron, a compound structurally related to 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea, provides insights into the structural aspects of such compounds. Understanding the crystal structures aids in the design and development of new compounds with desired physical and chemical properties (Cho et al., 2015).

Wirkmechanismus

Target of Action

The primary targets of 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea are FGFR tyrosine kinases, specifically FGFR1, FGFR2, FGFR3, and/or FGFR4 . These kinases play a crucial role in cell signaling pathways, regulating processes such as cell proliferation and differentiation .

Mode of Action

1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea acts as an inhibitor of FGFR tyrosine kinases . By binding to these kinases, the compound prevents their activation and subsequent signal transduction . This disruption in signaling can lead to changes in cellular processes controlled by these kinases .

Biochemical Pathways

The inhibition of FGFR tyrosine kinases by 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea affects several biochemical pathways. These pathways are primarily involved in cell growth and differentiation . The downstream effects of this inhibition can lead to changes in cell behavior, potentially impacting disease progression .

Result of Action

The molecular and cellular effects of 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea’s action primarily involve changes in cell signaling due to the inhibition of FGFR tyrosine kinases . These changes can affect cell proliferation and differentiation, potentially altering the course of diseases mediated by these kinases .

Zukünftige Richtungen

The future directions of research into pyrazolo[1,5-a]pyridine derivatives are promising. There is a growing interest in these compounds due to their versatility and potential applications in medicinal chemistry . Future research will likely focus on developing new synthetic strategies and exploring new applications for these compounds .

Eigenschaften

IUPAC Name |

1-(2,6-difluorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N4O/c15-11-2-1-3-12(16)13(11)19-14(21)18-9-5-7-20-10(8-9)4-6-17-20/h1-8H,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOBIZWWTCEANF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NC2=CC3=CC=NN3C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

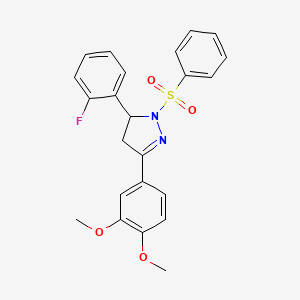

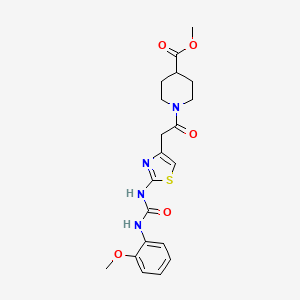

![4-(N-benzyl-N-methylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388944.png)

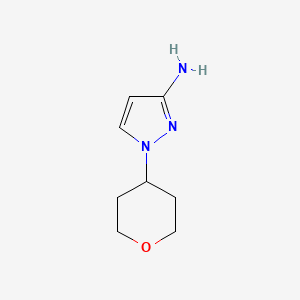

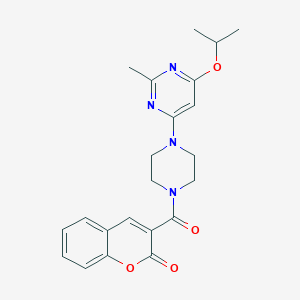

![10,11-Dimethoxy-6,8,13,13a-tetrahydro-5H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline](/img/structure/B2388951.png)

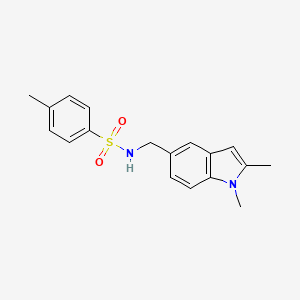

![2,6-difluoro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2388952.png)

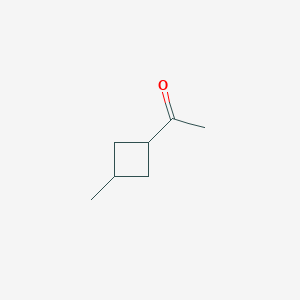

![tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2388953.png)

![1-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2388955.png)

![5-Fluoro-2-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2388966.png)